molecular formula C27H28ClN3O2 B4188951 N-(5-chloro-2-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide

N-(5-chloro-2-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide

Cat. No. B4188951
M. Wt: 462.0 g/mol
InChI Key: BWVQARPSHBRDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "CMPB" and has been the subject of extensive research in recent years. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Mechanism of Action

The mechanism of action of CMPB is not fully understood. However, it is believed to act on the endocannabinoid system, specifically the CB2 receptor. CMPB has been shown to have a high affinity for the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and analgesic effects, which may explain the therapeutic potential of CMPB.
Biochemical and Physiological Effects:
CMPB has been shown to have potent anti-inflammatory and analgesic effects in animal models. Additionally, CMPB has been shown to have potential applications in the treatment of neuropathic pain and anxiety disorders. However, the exact biochemical and physiological effects of CMPB are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMPB in lab experiments is its potent anti-inflammatory and analgesic effects. Additionally, CMPB has been shown to have potential applications in the treatment of neuropathic pain and anxiety disorders. However, one of the main limitations of using CMPB in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the study of CMPB. One potential direction is to further investigate the mechanism of action of CMPB. Additionally, future studies could focus on the potential therapeutic applications of CMPB in the treatment of various diseases and disorders. Finally, future studies could focus on developing more efficient and cost-effective synthesis methods for CMPB.

Scientific Research Applications

CMPB has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and analgesic effects in animal models. Additionally, CMPB has been shown to have potential applications in the treatment of neuropathic pain and anxiety disorders.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN3O2/c1-19-10-11-21(28)17-24(19)30-27(33)23-18-22(12-13-25(23)31-14-6-3-7-15-31)29-26(32)16-20-8-4-2-5-9-20/h2,4-5,8-13,17-18H,3,6-7,14-16H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVQARPSHBRDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide
Reactant of Route 2
N-(5-chloro-2-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.